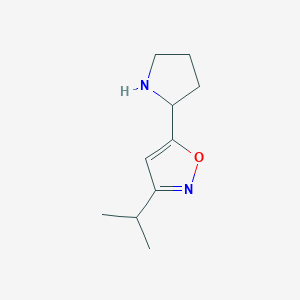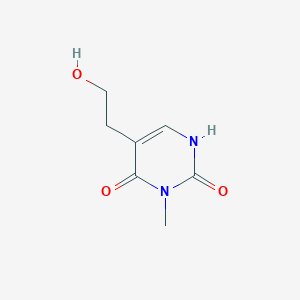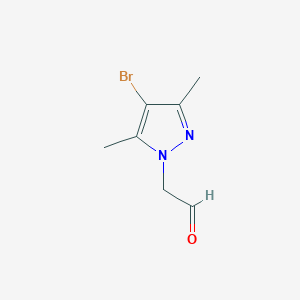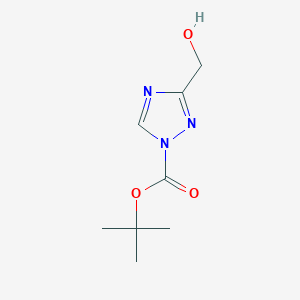
3-异丙基-5-吡咯烷-2-基异恶唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-5-pyrrolidin-2-ylisoxazole is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include an isoxazole ring substituted with an isopropyl group and a pyrrolidine ring .
科学研究应用
3-Isopropyl-5-pyrrolidin-2-ylisoxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role as a lead compound in drug discovery, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
准备方法
The synthesis of 3-Isopropyl-5-pyrrolidin-2-ylisoxazole typically involves the reaction of isoxazole derivatives with pyrrolidine under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:
化学反应分析
3-Isopropyl-5-pyrrolidin-2-ylisoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
作用机制
The mechanism of action of 3-Isopropyl-5-pyrrolidin-2-ylisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The exact pathways involved depend on the specific application and target of the compound .
相似化合物的比较
3-Isopropyl-5-pyrrolidin-2-ylisoxazole can be compared to other similar compounds, such as:
3-Isopropyl-5-pyrrolidin-2-ylpyrazole: Similar in structure but with a pyrazole ring instead of an isoxazole ring.
3-Isopropyl-5-pyrrolidin-2-ylthiazole: Contains a thiazole ring, offering different chemical properties and reactivity.
3-Isopropyl-5-pyrrolidin-2-ylimidazole: Features an imidazole ring, which can lead to different biological activities.
These comparisons highlight the unique structural and functional properties of 3-Isopropyl-5-pyrrolidin-2-ylisoxazole, making it a valuable compound in various fields of research.
属性
IUPAC Name |
3-propan-2-yl-5-pyrrolidin-2-yl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)9-6-10(13-12-9)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVXBLGZZGFZSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)
![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)
![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)



![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)
![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)
![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)
acetic acid](/img/structure/B1327063.png)
![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)
